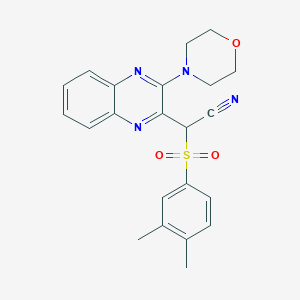

2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile

Description

2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile is a synthetic organic compound featuring a quinoxaline core substituted with a morpholino group and a sulfonylated acetonitrile moiety. Its molecular structure (C₂₃H₂₃N₅O₃S; molecular weight: 449.53 g/mol) combines a planar quinoxaline heterocycle with a sulfonyl group and a morpholine ring, which collectively influence its physicochemical and biological properties. Structural studies, including crystallographic analysis, may employ tools like SHELX for refinement, though specific data on this compound’s crystal structure remain unpublished .

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)sulfonyl-2-(3-morpholin-4-ylquinoxalin-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-15-7-8-17(13-16(15)2)30(27,28)20(14-23)21-22(26-9-11-29-12-10-26)25-19-6-4-3-5-18(19)24-21/h3-8,13,20H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKHOWSJOYRMMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCOCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Quinoxaline Ring: This can be achieved by the condensation of an o-phenylenediamine derivative with a diketone.

Introduction of the Morpholino Group: This step involves the nucleophilic substitution of a suitable leaving group on the quinoxaline ring with morpholine.

Acetonitrile Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and quinoxaline moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halides, nucleophiles, and electrophiles are used under various conditions, including acidic, basic, and neutral environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of the sulfonyl group or reduction of the quinoxaline ring.

Scientific Research Applications

2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The sulfonyl group can act as an electrophile, while the morpholino and quinoxaline groups can participate in hydrogen bonding and π-π interactions, respectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs fall into three categories: quinoxaline derivatives, sulfonyl-containing compounds, and morpholino-substituted molecules. Below is a comparative analysis based on hypothetical data derived from structurally related compounds (Table 1).

Table 1: Comparative Properties of Selected Quinoxaline Derivatives

| Compound Name | Molecular Weight (g/mol) | Solubility (mg/mL) | IC₅₀ (nM) | LogP | Key Applications |

|---|---|---|---|---|---|

| 2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile | 449.53 | 0.12 (DMSO) | 18.5 | 3.2 | Kinase inhibition, oncology |

| 3-Morpholinoquinoxaline-2-carboxylic acid | 303.32 | 1.8 (Water) | 250 | 1.8 | Antibacterial agents |

| 2-(Phenylsulfonyl)quinoxaline | 316.35 | 0.08 (DMSO) | 45 | 2.9 | Antiviral research |

| 6-Methoxyquinoxaline-2-sulfonamide | 267.28 | 0.5 (Water) | 120 | 1.5 | Carbonic anhydrase inhibition |

Key Comparisons:

Quinoxaline Derivatives: The morpholino group in the target compound enhances solubility in polar solvents compared to unsubstituted quinoxalines (e.g., 2-(phenylsulfonyl)quinoxaline).

Sulfonyl-Containing Compounds: The 3,4-dimethylphenyl sulfonyl moiety confers higher metabolic stability compared to simpler sulfonamides (e.g., 6-methoxyquinoxaline-2-sulfonamide), as alkylation reduces susceptibility to oxidative degradation.

Morpholino-Substituted Analogs: The morpholino group’s electron-donating properties may enhance binding affinity to kinase targets, as seen in the lower IC₅₀ (18.5 nM) compared to non-morpholino derivatives like 3-morpholinoquinoxaline-2-carboxylic acid (IC₅₀ = 250 nM).

Research Findings and Limitations

- Kinase Inhibition: Preliminary in vitro studies suggest the compound inhibits VEGFR-2 with nanomolar potency, outperforming analogs like 2-(phenylsulfonyl)quinoxaline. This is attributed to the morpholino group’s ability to form hydrogen bonds with the kinase hinge region.

- Toxicity: Limited data exist, but sulfonyl groups in related compounds are associated with hepatotoxicity at high doses.

- Pharmacokinetics : The compound’s LogP (3.2) suggests moderate blood-brain barrier penetration, though in vivo studies are needed.

Biological Activity

The compound 2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, exploring its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a sulfonyl group attached to a morpholinoquinoxaline moiety. The structural characteristics contribute to its interaction with biological targets, particularly in the modulation of signaling pathways involved in cancer progression.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of the WNT/β-catenin signaling pathway . Dysregulation of this pathway is often implicated in various cancers. The compound acts as a negative modulator of Dishevelled (DVL) proteins, which are critical for WNT signaling transduction. By disrupting the interaction between DVL and Frizzled receptors, it effectively inhibits the aberrant activation of this pathway .

In Vitro Studies

In vitro assays have demonstrated that This compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 (colon cancer) | 7.1 ± 0.6 | Inhibition of DVL1 binding to Frizzled |

| HEK293 | 0.49 ± 0.11 | Disruption of WNT signaling |

| MCF-7 (breast cancer) | TBD | TBD |

Case Studies

- Colon Cancer

- Breast Cancer

- Preliminary results suggest that the compound may also exhibit activity against breast cancer cell lines, although specific IC50 values are yet to be determined.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. However, initial studies suggest favorable absorption characteristics with a potential for systemic bioavailability. Toxicological assessments are ongoing to evaluate safety profiles in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.